3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide
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Description
3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H15FN2O5S3 and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated the effectiveness of this compound in scaling down the corrosion process in N80 steel . The compound’s heteroatoms serve as active sites, and it adsorbs onto the metal surface, forming a protective layer that slows down corrosion. Techniques such as gravimetric analysis, electrochemical methods, FESEM imaging, and quantum simulations (DFT and Monte Carlo) have been employed to study its behavior.
- The compound has been explored as a luminescent material. Specifically, two functionalized ligands derived from 2-(benzo[d]thiazol-2-yl)phenol—BTZ-Cz-OH and BTZ-DCz-OH—along with their boron complexes (BTZ-Cz-BF and BTZ-DCz-BF), exhibit good thermal stability and electrochemical stability . These materials could find applications in optoelectronic devices.
- The compound’s excited state intramolecular proton transfer (ESIPT) reaction has been studied in various solvents. Solvent polarity affects the degree of charge transfer and influences the inhibition of ESIPT. Understanding these dynamics is crucial for applications in photophysics and photochemistry .
Corrosion Inhibition
Luminescent Materials
Excited State Proton Transfer (ESPT)
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5S3/c1-27(22,23)13-6-7-14-15(10-13)26-17(19-14)20-16(21)8-9-28(24,25)12-4-2-11(18)3-5-12/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBUZIOOXQHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide |
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